

Application Notes and Protocols: Bleomycin-Induced Pulmonary Fibrosis in C57BL/6 Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bleomycin Sulfate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the widely used bleomycin-induced model of pulmonary fibrosis in C57BL/6 mice. This model is critical for understanding the pathophysiology of idiopathic pulmonary fibrosis (IPF) and for the preclinical evaluation of novel therapeutic agents.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a poor prognosis. The bleomycin-induced pulmonary fibrosis model in mice is the most common experimental model used to study human lung fibrosis.[1] Bleomycin, an anti-cancer agent, induces lung injury characterized by an initial inflammatory phase followed by a fibrotic phase with excessive collagen deposition, mimicking key aspects of IPF.[2] The C57BL/6 mouse strain is frequently used due to its susceptibility to developing pulmonary fibrosis in response to bleomycin.[2]

This document outlines the protocols for inducing fibrosis, and for the subsequent histological and biochemical analyses to quantify the extent of fibrosis and inflammation.

Data Presentation

The following tables summarize quantitative data typically observed in the bleomycin-induced pulmonary fibrosis model in C57BL/6 mice at various time points post-bleomycin administration. These values can serve as a reference for expected outcomes.

Table 1: Histological Scoring of Lung Fibrosis (Modified Ashcroft Scale)

Time Point	Mean Ashcroft Score (0-8 Scale)	Reference
Day 7	2.8	[3]
Day 14	4.2 - 5.0	[3][4]
Day 21	4.3 - 5.0+	[3][4]
Day 28	5.2	[3]

Note: The Ashcroft scoring system is a semi-quantitative method for assessing the severity of lung fibrosis in histological sections.[3] Scores range from 0 (normal lung) to 8 (total fibrous obliteration of the field).

Table 2: Lung Collagen Content (Hydroxyproline Assay)

Time Point	Approximate Hydroxyproline Content (μ g/lung)	Reference
Day 14	~2-fold increase over control	[4][5]
Day 21	~2 to 3-fold increase over control	[4][5]
Day 28	Sustained high levels	[5]

Note: Hydroxyproline is an amino acid that is abundant in collagen, and its quantification is a common method to measure total collagen content in tissues.[5]

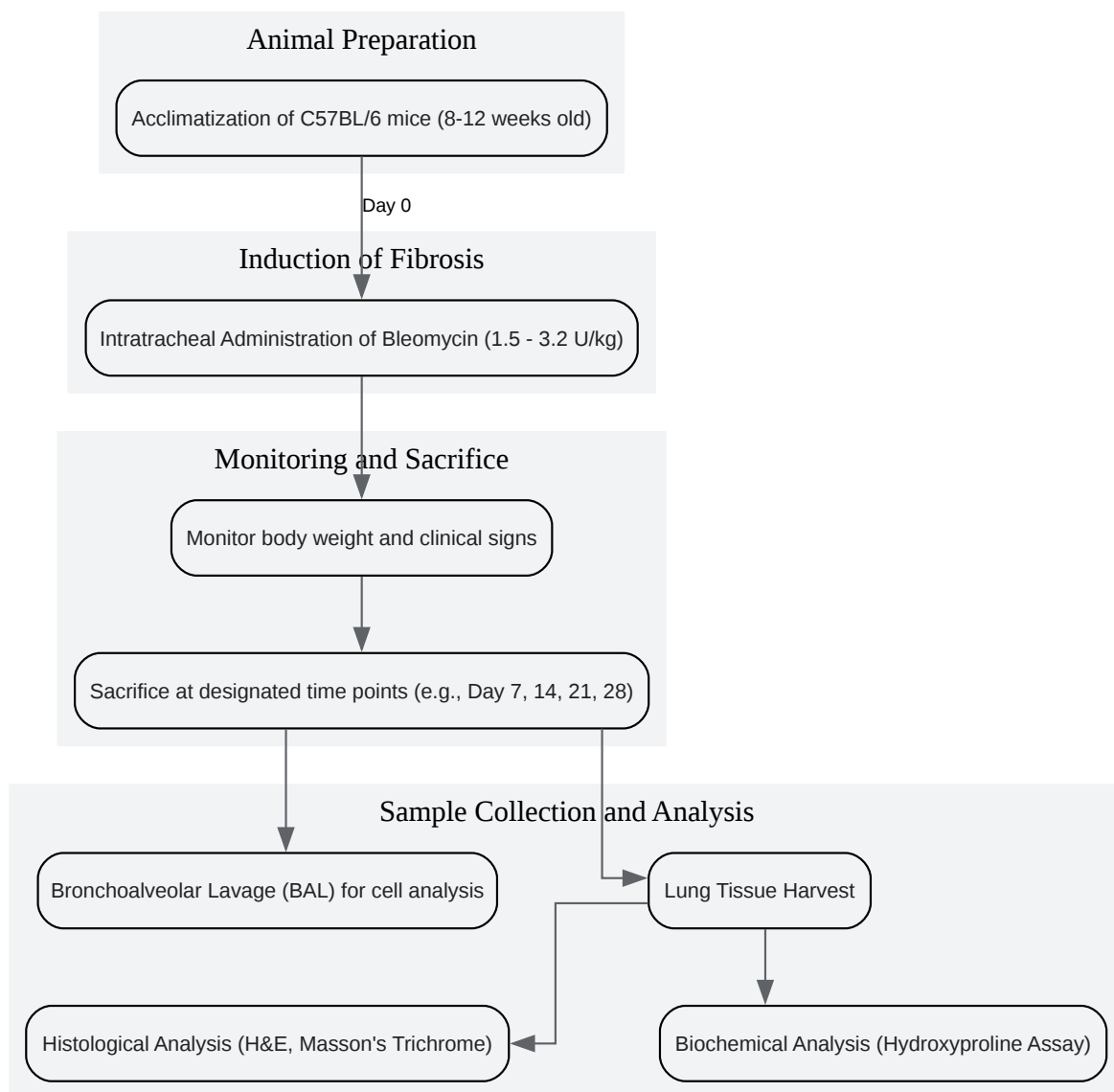
Table 3: Inflammatory Cell Profile in Bronchoalveolar Lavage Fluid (BALF)

Time Point	Total Cells (x10 ⁵)	Macrophages (%)	Neutrophils (%)	Lymphocytes (%)	Reference
Day 3	Increased	Decreased	Significantly Increased	Slightly Increased	[4]
Day 7	Increased	Decreased	Increased	Significantly Increased	[4] [6]
Day 14	Significantly Increased	Decreased	Near Baseline	Significantly Increased	[4] [6]
Day 21	Significantly Increased	Decreased	Near Baseline	Significantly Increased	[4] [6]

Note: Cell counts and differentials in BALF provide insights into the inflammatory response in the lungs.[\[4\]](#)

Experimental Protocols

Experimental Workflow



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Experimental workflow for bleomycin-induced pulmonary fibrosis.

Protocol 1: Intratracheal Bleomycin Administration

This protocol describes the direct delivery of bleomycin to the lungs to induce fibrosis.

Materials:

- C57BL/6 mice (female, 12-16 weeks old)[7]
- **Bleomycin sulfate** (lyophilized)[8]
- Sterile saline[8]
- Anesthetic (e.g., isoflurane or tribromoethanol solution)[8][9]
- Surgical platform and instruments[8]
- Microsprayer or similar intratracheal delivery device

Procedure:

- Preparation of Bleomycin Solution:
 - Under a chemical hood, reconstitute lyophilized **bleomycin sulfate** in sterile saline to the desired working concentration (e.g., 0.05 U/100 μ L for a dose of 1.5 U/kg).[7][8]
 - Mix gently by inverting the tube to avoid foaming.[8]
 - Store at 4°C and use within 24 hours.[8]
 - Equilibrate the solution to room temperature before use.[7]
- Anesthesia and Animal Preparation:
 - Anesthetize the mouse using a consistent and approved method (e.g., isoflurane inhalation or intraperitoneal injection of tribromoethanol).[8][9]
 - Position the anesthetized mouse on its back on a surgical platform.[8]
 - Gently expose the trachea through a small midline incision in the neck.[8]
- Intratracheal Instillation:

- Using a microsyringe or a fine-gauge needle, carefully puncture the trachea between the cartilaginous rings.[8]
- Slowly instill the bleomycin solution (typically 50 μ L volume) directly into the trachea.[2]
- Hold the mouse in an upright position and gently pat its back to ensure even distribution of the solution in the lungs.[2]
- Post-Procedure Care:
 - Suture the incision and monitor the mouse until it has fully recovered from anesthesia.
 - Provide appropriate post-operative care as per institutional guidelines.

Protocol 2: Histological Analysis of Lung Fibrosis

This protocol outlines the preparation and staining of lung tissue to visualize fibrotic changes.

Materials:

- Formalin-fixed, paraffin-embedded lung tissue sections (5 μ m)[10]
- Xylene
- Ethanol (100%, 95%, 70%)
- Distilled water
- Bouin's solution[11]
- Weigert's iron hematoxylin[11]
- Biebrich scarlet-acid fuchsin solution[11]
- Phosphomolybdic-phosphotungstic acid solution[11]
- Aniline blue solution[11]
- 1% Acetic acid solution[11]

- Mounting medium

Procedure (Masson's Trichrome Staining):

- Deparaffinization and Rehydration:
 - Deparaffinize the slides in two changes of xylene for 10 minutes each.[\[12\]](#)
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 2-5 minutes each, followed by a brief wash in distilled water.[\[12\]](#)
- Staining:
 - If formalin-fixed, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality.[\[11\]](#)
 - Rinse with running tap water for 5-10 minutes to remove the yellow color.[\[11\]](#)
 - Stain in Weigert's iron hematoxylin for 10 minutes.[\[11\]](#)
 - Wash in running warm tap water for 10 minutes.[\[11\]](#)
 - Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[\[11\]](#)
 - Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[\[11\]](#)
 - Transfer to aniline blue solution and stain for 5-10 minutes.[\[11\]](#)
 - Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.[\[11\]](#)
- Dehydration and Mounting:
 - Wash in distilled water.[\[11\]](#)
 - Quickly dehydrate through 95% ethanol and clear in xylene.[\[11\]](#)
 - Mount with a suitable mounting medium.[\[11\]](#)

Interpretation:

- Nuclei: Black
- Cytoplasm, muscle, erythrocytes: Red
- Collagen: Blue

Protocol 3: Quantification of Lung Collagen by Hydroxyproline Assay

This protocol details a colorimetric method to determine the total collagen content in lung tissue.

Materials:

- Lung tissue
- Distilled water
- Concentrated Hydrochloric Acid (HCl, ~12 N)[[13](#)]
- Reagents for colorimetric assay (e.g., Chloramine-T, DMAB reagent)[[14](#)]
- Hydroxyproline standard[[13](#)]
- Pressure-tight, Teflon-capped vials[[13](#)]
- Heating block or oven (120°C)[[13](#)]
- Spectrophotometer (560 nm)[[14](#)]

Procedure:

- Sample Preparation and Hydrolysis:
 - Homogenize a known weight of lung tissue (e.g., 10 mg) in distilled water (e.g., 100 µL). [[13](#)]
 - To 100 µL of the homogenate, add 100 µL of concentrated HCl in a pressure-tight vial.[[13](#)]

- Hydrolyze at 120°C for 3 hours.[\[13\]](#)
- After hydrolysis, centrifuge the samples to pellet any debris.
- Colorimetric Reaction:
 - Transfer a small volume (10-50 µL) of the supernatant (hydrolysate) to a 96-well plate.[\[14\]](#)
 - Evaporate the samples to dryness under vacuum or in a 60°C oven.[\[14\]](#)
 - Prepare a standard curve using the hydroxyproline standard.
 - Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.[\[14\]](#)
 - Add 100 µL of DMAB reagent and incubate at 60°C for 90 minutes.[\[14\]](#)
- Measurement:
 - Measure the absorbance at 560 nm using a spectrophotometer.[\[14\]](#)
 - Calculate the hydroxyproline concentration in the samples based on the standard curve.
 - The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol describes the collection of BAL fluid and the analysis of its cellular components.

Materials:

- Anesthetized mouse
- Surgical instruments
- Tracheal cannula or catheter[\[15\]](#)

- Ice-cold Phosphate-Buffered Saline (PBS) with 0.1-2 mM EDTA[16]
- Syringes (1 mL)[15]
- Collection tubes (e.g., 15 mL conical tubes)[17]
- Hemocytometer
- Trypan blue solution[17]
- Cytospin and glass slides[18]
- Diff-Quik stain kit[18]

Procedure:

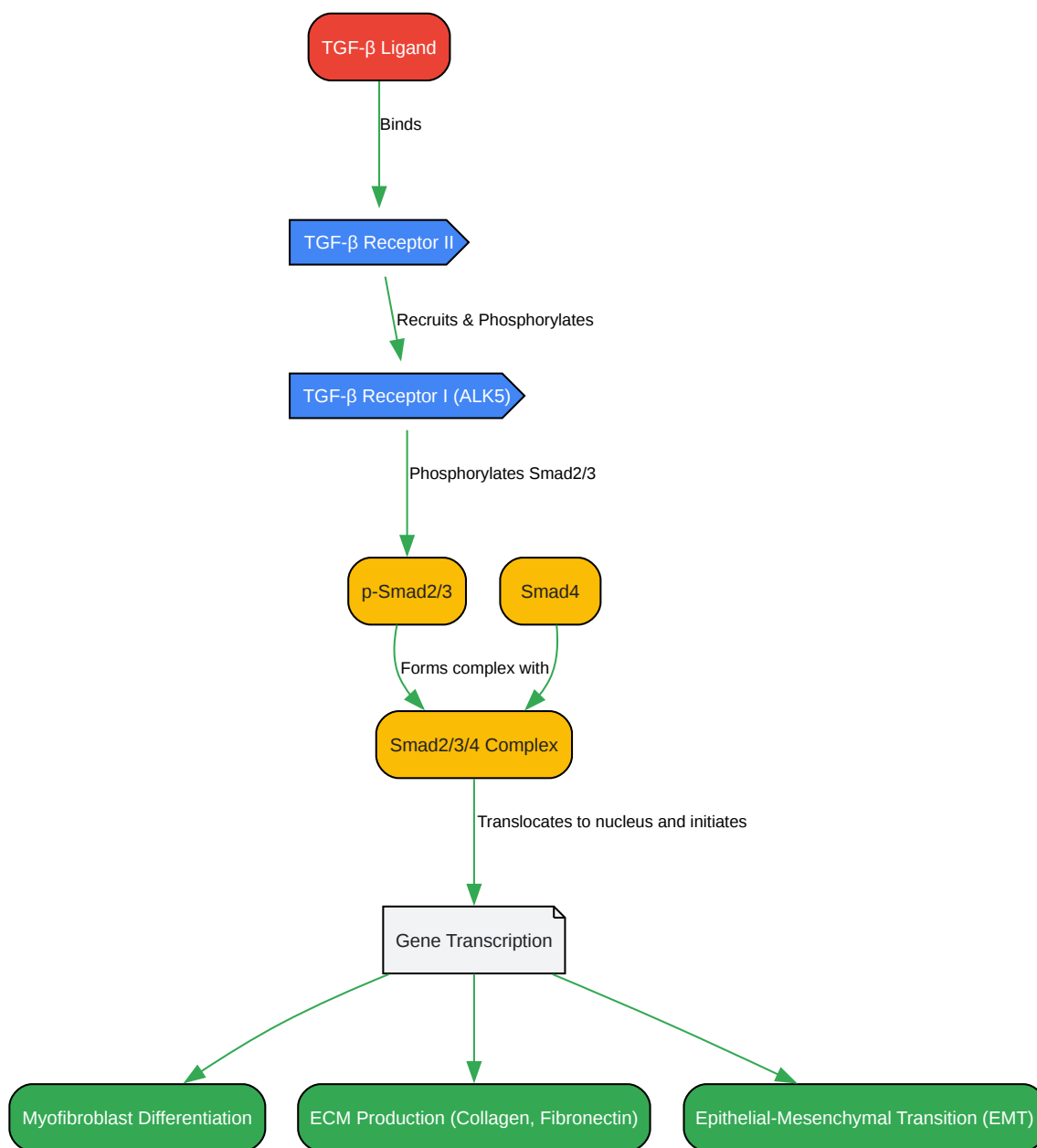
- BAL Fluid Collection:
 - Euthanize the anesthetized mouse by a method such as cervical dislocation.[17]
 - Expose the trachea and make a small incision.[17]
 - Insert a cannula or catheter into the trachea and secure it.[15][17]
 - Instill 1 mL of ice-cold PBS with EDTA into the lungs using a syringe.[15][16]
 - Gently aspirate the fluid and collect it in a tube on ice.[15]
 - Repeat the lavage process 3-4 times, pooling the collected fluid.[16][17]
- Total Cell Count:
 - Centrifuge the pooled BAL fluid at low speed (e.g., 1200 rpm for 15 minutes) to pellet the cells.[17]
 - Resuspend the cell pellet in a known volume of PBS or RPMI medium.[17]
 - Mix a small aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer.[17]

- Differential Cell Count:
 - Prepare cytopsin slides by centrifuging a small volume of the cell suspension onto glass slides.[\[18\]](#)
 - Air dry the slides and stain with a Diff-Quik stain kit.[\[18\]](#)
 - Perform a differential cell count of at least 200 cells under a microscope, identifying macrophages, neutrophils, lymphocytes, and eosinophils based on their morphology.[\[18\]](#)

Signaling Pathways

TGF- β Signaling in Pulmonary Fibrosis

Transforming growth factor-beta (TGF- β) is a master regulator of fibrosis.[\[19\]](#) In the lung, TGF- β signaling promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition.[\[19\]](#) The canonical TGF- β signaling pathway proceeds through the activation of Smad proteins.



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